molecular formula C10H7NO B035315 Cyclohepta[b]pyrrole-5-carbaldehyde CAS No. 105852-70-8

Cyclohepta[b]pyrrole-5-carbaldehyde

Cat. No. B035315
M. Wt: 157.17 g/mol
InChI Key: WFJUDVPBGIJMOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohepta[b]pyrrole-5-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications. It is a heterocyclic compound that contains a seven-membered ring and an aldehyde group.

Mechanism Of Action

The mechanism of action of cyclohepta[b]pyrrole-5-carbaldehyde is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell growth. It may also interact with DNA and induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

Cyclohepta[b]pyrrole-5-carbaldehyde has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, while in vivo studies have shown that it can reduce tumor growth in animal models. It has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.

Advantages And Limitations For Lab Experiments

One advantage of using cyclohepta[b]pyrrole-5-carbaldehyde in lab experiments is its versatility as a starting material for the synthesis of complex organic molecules. It is also relatively easy to synthesize using a variety of methods. However, one limitation is its potential toxicity, which may require special handling and safety precautions in the lab.

Future Directions

There are many potential future directions for the study of cyclohepta[b]pyrrole-5-carbaldehyde. One direction is the development of new synthetic methods for its preparation, which may lead to the discovery of novel derivatives with enhanced biological activity. Another direction is the investigation of its potential applications in other fields, such as materials science and catalysis. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.

Scientific Research Applications

Cyclohepta[b]pyrrole-5-carbaldehyde has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, it has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. In materials science, it has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, it has been used as a versatile starting material for the synthesis of complex organic molecules.

properties

CAS RN

105852-70-8

Product Name

Cyclohepta[b]pyrrole-5-carbaldehyde

Molecular Formula

C10H7NO

Molecular Weight

157.17 g/mol

IUPAC Name

cyclohepta[b]pyrrole-5-carbaldehyde

InChI

InChI=1S/C10H7NO/c12-7-8-2-1-3-10-9(6-8)4-5-11-10/h1-7H

InChI Key

WFJUDVPBGIJMOZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC2=CC=NC2=C1)C=O

Canonical SMILES

C1=CC(=CC2=CC=NC2=C1)C=O

synonyms

Cyclohepta[b]pyrrole-5-carboxaldehyde (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cyclohepta[b]pyrrole-5-carboxylic acid nitrile: 800 mg of cyclohepta[b]pyrrole (manufactured according to Helv. Chim. Acta 67, 1647 (1984)) are added in portions, at 0°, to a solution of 1.1 ml of oxalyl chloride in 40 ml of DMF. The whole is subsequently stirred for 30 minutes at room temperature, then 60 ml of saturated sodium acetate solution are added and the pH is adjusted to 9 with concentrated ammonia. The cyclohepta[b]pyrrole-5-carbaldehyde formed is extracted with methylene chloride and purified by flash chromatography with solvent system N6. Rf (N6)=0.46.
[Compound]
Name
Cyclohepta[b]pyrrole-5-carboxylic acid nitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.